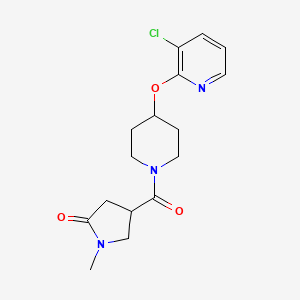

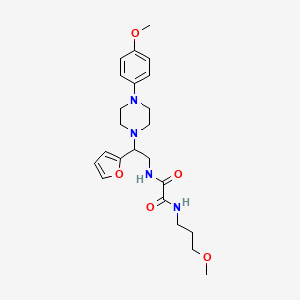

![molecular formula C17H10ClN3OS B2954936 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307510-54-9](/img/structure/B2954936.png)

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another process involves the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole and further its dehydration to Letrozole by using trifluoroacetic anhydride at low temperature .Aplicaciones Científicas De Investigación

Thiophene and Thiazole Derivatives in Heterocyclic Synthesis

Thiophene and thiazole derivatives have been synthesized for various applications, including the exploration of their reactivity towards different nucleophiles to yield a variety of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and reacted with various nitrogen nucleophiles to produce derivatives such as pyrazole, isoxazole, and pyrimidine, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004).

Anticancer Applications

Specific thiazole derivatives have been investigated for their anticancer properties. For example, derivatives of indapamide demonstrated significant proapoptotic activity against melanoma cell lines, with certain compounds showing high growth inhibition and acting as inhibitors for human carbonic anhydrase isoforms, indicating potential applications in cancer treatment (Yılmaz et al., 2015).

Insecticidal Activity

Compounds synthesized from chloro-N-thiadiazolyl-benzamide derivatives were evaluated for insecticidal activity against the cotton leaf worm, revealing significant insecticidal potential. This demonstrates the applicability of such compounds in agricultural research to develop new insecticides (Mohamed et al., 2020).

Antimicrobial Agents

The synthesis of thiazole derivatives has also been explored for antimicrobial applications. Certain synthesized molecules showed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Bikobo et al., 2017).

Propiedades

IUPAC Name |

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRUWZLOKLCXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

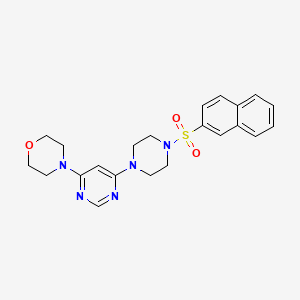

![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)

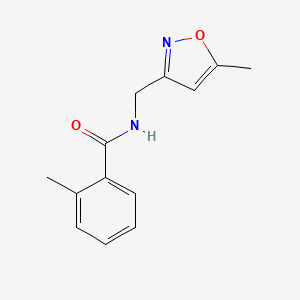

![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)

amine hydrochloride](/img/structure/B2954862.png)

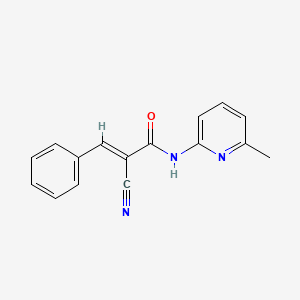

![1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-2-yl)methanone](/img/structure/B2954865.png)

![Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2954871.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)

![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)